3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CNT-31 and is a member of the acrylonitrile family of compounds. CNT-31 has been synthesized using various methods and has shown promising results in several scientific studies.
Mechanism of Action
The mechanism of action of CNT-31 is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and invasion. CNT-31 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and the promotion of cancer cell invasion. CNT-31 has also been found to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects
CNT-31 has been found to have several biochemical and physiological effects. In addition to its anticancer properties, CNT-31 has also been found to have anti-inflammatory and antioxidant properties. Several studies have demonstrated that CNT-31 can inhibit the production of pro-inflammatory cytokines and oxidative stress in cells. Moreover, CNT-31 has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNT-31 is its potential as a therapeutic agent in cancer treatment. However, there are also several limitations associated with the use of CNT-31 in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in in vitro and in vivo experiments. Moreover, the toxicity of CNT-31 in normal cells and tissues is not fully understood, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the research on CNT-31. One of the main directions is to optimize its synthesis method to improve its solubility and efficacy. Moreover, further studies are needed to investigate its mechanism of action and its potential as a therapeutic agent in cancer treatment. Additionally, the safety and toxicity of CNT-31 in normal cells and tissues need to be further investigated to determine its potential as a clinical drug candidate. Finally, the potential applications of CNT-31 in other fields such as neurodegenerative diseases and inflammation need to be explored.
Conclusion
In conclusion, CNT-31 is a chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. CNT-31 has been synthesized using various methods and has shown promising results in several scientific studies. The mechanism of action of CNT-31 is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and invasion. CNT-31 has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. However, further studies are needed to investigate its safety and toxicity in normal cells and tissues and determine its potential as a clinical drug candidate.
Scientific Research Applications
CNT-31 has shown potential applications in scientific research, particularly in the field of cancer research. Several studies have demonstrated the anticancer properties of CNT-31 against various cancer cell lines. CNT-31 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Moreover, CNT-31 has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-5-1-12(2-6-15)9-14(10-20)18-21-17(11-25-18)13-3-7-16(8-4-13)22(23)24/h1-9,11H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOAEAZCYSOFK-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-2-(4-(4-nitro-phenyl)-thiazol-2-YL)-acrylonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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